4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane
Overview
Description
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane is a heterocyclic compound that features a pyrazine ring substituted with a chloromethyl group and an azepane ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-chloropyrazine.
Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Formation of the azepane ring: The azepane ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling of the pyrazine and azepane rings: The final step involves coupling the pyrazine and azepane rings through a nucleophilic substitution reaction, where the chloromethyl group on the pyrazine ring reacts with the amine group on the azepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies investigating the biological activity of pyrazine derivatives, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: A compound with a similar pyrazine ring but different substituents.
1-Isopropyl-4-methylazepane: A compound with a similar azepane ring but different substituents.
Uniqueness
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane is unique due to the combination of the pyrazine and azepane rings, which can confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(3-chloropyrazin-2-yl)methyl]-1-propan-2-ylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(5-9-18)10-13-14(15)17-7-6-16-13/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBDUZCSPKGXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148850 | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361112-39-1 | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361112-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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